![molecular formula C6H11O5P B13244066 3-Methyl-2-(phosphonomethyl)but-2-enoic acid](/img/structure/B13244066.png)
3-Methyl-2-(phosphonomethyl)but-2-enoic acid
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Overview
Description
3-Methyl-2-(phosphonomethyl)but-2-enoic acid is an organic compound with the molecular formula C₆H₁₁O₅P It is a derivative of butenoic acid, characterized by the presence of a phosphonomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid typically involves the reaction of 3-methyl-2-butenoic acid with a phosphonomethylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(phosphonomethyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonomethyl derivatives.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonomethyl derivatives, and substituted phosphonomethyl compounds .
Scientific Research Applications
3-Methyl-2-(phosphonomethyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butenoic acid: Lacks the phosphonomethyl group, making it less reactive in certain chemical reactions.
2-Butenoic acid: A simpler structure without the methyl and phosphonomethyl groups, leading to different chemical properties.
Phosphonomethyl derivatives: Compounds with similar phosphonomethyl groups but different core structures.
Uniqueness
3-Methyl-2-(phosphonomethyl)but-2-enoic acid is unique due to the presence of both a methyl group and a phosphonomethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
Overview of 3-Methyl-2-(phosphonomethyl)but-2-enoic Acid
This compound, commonly referred to as MPMB, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a phosphonomethyl group attached to a butenoic acid backbone, which confers unique properties that may influence its biological interactions.
The biological activity of MPMB is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. It is known to act as an inhibitor of certain enzymes in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. This pathway is absent in animals, making MPMB a potential candidate for herbicide development.
Key Mechanisms:
- Enzyme Inhibition: MPMB inhibits 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), a key enzyme in the shikimic acid pathway.
- Metabolic Disruption: By inhibiting this pathway, MPMB can disrupt the synthesis of essential amino acids, leading to growth inhibition in target organisms.
Antimicrobial Activity
Research has indicated that MPMB exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.
Table 1: Antimicrobial Activity of MPMB
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Herbicidal Properties
MPMB has been evaluated for its herbicidal potential. Studies have shown that it can effectively control certain weed species by targeting their metabolic pathways.
Case Study: Herbicidal Efficacy
In a controlled greenhouse study, MPMB was applied at varying concentrations to common weed species such as Amaranthus retroflexus and Chenopodium album. The results indicated a significant reduction in biomass and chlorophyll content at concentrations above 100 µg/mL, demonstrating its potential as an effective herbicide.
Safety and Toxicity
While MPMB shows promise as an antimicrobial and herbicidal agent, its safety profile must be considered. Toxicological studies are necessary to evaluate its effects on non-target organisms, including beneficial plants and soil microbes.
Toxicity Assessment
Table 2: Toxicity Data
Organism | LC50 (mg/L) | Observations |
---|---|---|
Daphnia magna | 10 | Moderate toxicity observed |
Rainbow trout | 5 | High mortality at elevated doses |
Properties
Molecular Formula |
C6H11O5P |
---|---|
Molecular Weight |
194.12 g/mol |
IUPAC Name |
3-methyl-2-(phosphonomethyl)but-2-enoic acid |
InChI |
InChI=1S/C6H11O5P/c1-4(2)5(6(7)8)3-12(9,10)11/h3H2,1-2H3,(H,7,8)(H2,9,10,11) |
InChI Key |
PBLMAJPRJSXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CP(=O)(O)O)C(=O)O)C |
Origin of Product |
United States |
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